MSI-1436

Descripción

Trodusquemine, a spermine metabolite of cholesterol, is a naturally occurring aminosterol that inhibits protein tyrosine phosphatase 1B. It has demonstrated the ability to stimulate regeneration of heart and multiple other tissues in animal models.

Trodusquemine has been reported in Squalus acanthias with data available.

Trodusquemine is a naturally-occurring cholestane and non-competitive, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B), with potential hypoglycemic, anti-diabetic, anti-obesity, and antineoplastic activities. Upon administration, trodusquemine selectively targets and inhibits PTP1B, thereby preventing PTP1B-mediated signaling. This prevents the dephosphorylation of the insulin receptor, which improves insulin signaling and insulin sensitivity, and decreases blood glucose levels. In susceptible cancer cells, inhibition of PTP1B causes a reduction of tumor cell proliferation. In addition, as trodusquemine can cross the blood-brain barrier (BBB), it centrally suppresses appetite and causes weight loss. PTP1B, a tyrosine phosphatase, is elevated in certain cancer cells; it is specifically upregulated in human epidermal growth factor receptor 2 (HER2)-driven cancers where it promotes cell growth, and is correlated with a poor prognosis and increased metastatic potential. In diabetes, PTP1B upregulation plays a major role in insulin resistance.

TRODUSQUEMINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Propiedades

IUPAC Name |

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJVPODXELZABP-FWJXURDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCNCCCN)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317590 | |

| Record name | Trodusquemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186139-09-3 | |

| Record name | Trodusquemine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186139-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trodusquemine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186139093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trodusquemine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trodusquemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRODUSQUEMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKC12PIF16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MSI-1436 (Trodusquemine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSI-1436, also known as trodusquemine, is a naturally occurring aminosterol that has garnered significant interest for its therapeutic potential in a range of diseases, including metabolic disorders, cancer, and tissue regeneration. Its primary mechanism of action is the selective, non-competitive, allosteric inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances the phosphorylation and activation of downstream signaling molecules, leading to improved glucose homeostasis, reduced appetite, and fat-specific weight loss. Furthermore, this compound has demonstrated pro-regenerative effects in preclinical models of heart and skeletal muscle injury, and anti-tumor activity in HER2-positive breast cancer. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the action of this compound.

Core Mechanism: Allosteric Inhibition of PTP1B

This compound functions as a highly selective, non-competitive, and reversible allosteric inhibitor of PTP1B.[1] Unlike competitive inhibitors that bind to the active site, this compound binds to a novel allosteric site located within the C-terminal region of PTP1B.[2] This binding event induces a conformational change in the enzyme, locking it in an inactive state.[3] Notably, this compound exhibits a preference for the full-length form of PTP1B (PTP1B1-405) over the truncated catalytic domain (PTP1B1-321), highlighting the importance of the C-terminal region for its inhibitory activity.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound against PTP1B and its selectivity over other phosphatases have been characterized in numerous studies. The following table summarizes key quantitative data.

| Parameter | Value | Enzyme | Assay Conditions | Reference |

| IC50 | ~1 µM | PTP1B | DiFMUP substrate | [4] |

| IC50 | 0.6 µM | PTP1B1-405 | DiFMUP substrate | [1] |

| IC50 | 4 µM | PTP1B1-321 | DiFMUP substrate | [1] |

| IC50 | 224 µM | TCPTP | DiFMUP substrate | [4] |

| Selectivity | >200-fold | PTP1B vs. TCPTP |

Impact on Key Signaling Pathways

The inhibition of PTP1B by this compound leads to the potentiation of several critical signaling pathways, primarily the insulin and leptin pathways. More recent research has also elucidated its role in modulating HER2 signaling in the context of breast cancer.

Insulin Signaling Pathway

PTP1B is a major negative regulator of the insulin signaling cascade, acting by dephosphorylating the insulin receptor (IR) and its substrates (IRS). By inhibiting PTP1B, this compound enhances insulin sensitivity.

Caption: this compound enhances insulin signaling by inhibiting PTP1B.

Leptin Signaling Pathway

Leptin, a hormone crucial for regulating appetite and energy expenditure, signals through the JAK-STAT pathway. PTP1B also negatively regulates this pathway by dephosphorylating JAK2. Inhibition of PTP1B by this compound therefore enhances leptin signaling.

Caption: this compound potentiates leptin signaling via PTP1B inhibition.

HER2 Signaling in Breast Cancer

In HER2-positive breast cancer, PTP1B has been shown to be a positive regulator of HER2 signaling. This compound, by inhibiting PTP1B, can attenuate HER2-mediated tumorigenesis.[1][5]

Caption: this compound inhibits HER2-driven tumor growth.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro PTP1B Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on PTP1B using the substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Materials:

-

Recombinant human PTP1B

-

DiFMUP substrate (10 mM stock in DMSO)

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 2 mM DTT, 0.01% Triton X-100

-

This compound (stock solution in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.

-

Add 10 µL of recombinant PTP1B (final concentration ~0.5 nM) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of DiFMUP (final concentration 25 µM).

-

Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) kinetically for 30 minutes at 30-second intervals.

-

Calculate the rate of reaction (slope of the linear portion of the curve).

-

Determine the percent inhibition and calculate the IC50 value using non-linear regression analysis.

Caption: Workflow for the in vitro PTP1B inhibition assay.

Western Blot Analysis of Insulin Receptor Phosphorylation

This protocol details the procedure to assess the effect of this compound on insulin-stimulated phosphorylation of the insulin receptor in a cell-based assay.

Materials:

-

HepG2 cells (or other insulin-responsive cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

-

Serum-free DMEM

-

This compound

-

Human insulin

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer: 5% BSA in TBST

-

Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Seed HepG2 cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat cells with this compound (e.g., 10 µM) or vehicle for 30 minutes.

-

Stimulate cells with insulin (e.g., 100 nM) for 10 minutes.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize phosphorylated IR to total IR.

In Vivo Mouse Model of Diet-Induced Obesity

This protocol describes the induction of obesity in mice and subsequent treatment with this compound to evaluate its effects on body weight and metabolic parameters.

Animals:

-

Male C57BL/6J mice, 6-8 weeks old

Diet:

-

High-fat diet (HFD; 60% kcal from fat)

-

Control diet (10% kcal from fat)

Procedure:

-

Acclimatize mice for one week on a standard chow diet.

-

Randomize mice into two groups: control diet and HFD.

-

Feed mice their respective diets for 8-12 weeks to induce obesity.

-

After the induction period, divide the HFD-fed mice into vehicle and this compound treatment groups.

-

Administer this compound (e.g., 5-10 mg/kg, intraperitoneally) or vehicle daily for 4-8 weeks.

-

Monitor body weight and food intake twice weekly.

-

At the end of the treatment period, perform metabolic tests such as glucose and insulin tolerance tests.

-

Collect blood for analysis of plasma insulin, leptin, and lipid profiles.

-

Harvest tissues (e.g., liver, adipose tissue) for further analysis.

In Vivo Mouse Model of Myocardial Infarction and Heart Regeneration

This protocol outlines the surgical procedure for inducing myocardial infarction in mice and the subsequent administration of this compound to assess its regenerative effects.

Animals:

-

Adult C57BL/6J mice, 8-10 weeks old

Procedure:

-

Anesthetize the mouse and perform endotracheal intubation for ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Permanently ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.

-

Close the chest wall and allow the mouse to recover.

-

Twenty-four hours post-surgery, begin treatment with this compound (e.g., 0.125-1.25 mg/kg, intraperitoneally) or vehicle every three days for 4 weeks.

-

Monitor animal survival and cardiac function via echocardiography at baseline and at specified time points post-infarction.

-

At the end of the study, harvest hearts for histological analysis.

-

Perform immunohistochemistry for markers of cell proliferation (e.g., Ki67) and cardiomyocytes (e.g., Troponin T) to assess cardiomyocyte proliferation.

-

Measure infarct size using Masson's trichrome staining.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the allosteric inhibition of PTP1B. This activity leads to the enhancement of insulin and leptin signaling, providing a strong rationale for its development in the treatment of type 2 diabetes and obesity. Furthermore, its ability to modulate HER2 signaling and promote tissue regeneration opens up exciting avenues for its application in oncology and regenerative medicine. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other PTP1B inhibitors.

References

- 1. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel and Efficient Model of Coronary Artery Ligation and Myocardial Infarction in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Murine Left Anterior Descending (LAD) Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

Trodusquemine: A Deep Dive into its Discovery, Origin, and Scientific Foundation

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, origin, and core scientific principles of Trodusquemine (also known as MSI-1436), a novel investigational aminosterol. Tailored for researchers, scientists, and drug development professionals, this document delves into the natural origins of the compound, its intricate mechanism of action, and the foundational experimental data that underscore its therapeutic potential.

Discovery and Origin: From Marine Life to a Promising Therapeutic

Trodusquemine was first isolated from the liver extracts of the spiny dogfish shark (Squalus acanthias).[1][2][3] Its discovery was a result of a broader scientific inquiry into the robust innate immune systems of Squaliformes, which are known to thrive in environments with a high microbial load despite lacking a sophisticated adaptive immune system.[4] Researchers hypothesized that these sharks might produce endogenous antimicrobial compounds, leading to the identification of a class of aminosterols, including Trodusquemine.[4][5]

Chemically, Trodusquemine is a spermine metabolite of cholesterol.[2][3][4] Its structure consists of a cholestane steroid ring with a hydroxyl group at the C-7 position and a sulfate group at the C-24 position. A spermine moiety is conjugated to the C-3 position of this steroid scaffold.[3][4] This unique structure is closely related to another aminosterol, squalamine, which features a spermidine moiety instead of spermine.[3][4]

Mechanism of Action: Allosteric Inhibition of PTP1B

The primary molecular target of Trodusquemine is Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. Trodusquemine acts as a non-competitive, allosteric inhibitor of PTP1B.[1][4][6] This mode of inhibition is significant as it does not compete with the substrate at the active site, but rather binds to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic activity.

The inhibition of PTP1B by Trodusquemine has profound downstream effects on cellular signaling. By preventing the dephosphorylation of the insulin receptor and its substrates (like IRS-1 and IRS-2), Trodusquemine enhances insulin sensitivity and improves glucose uptake.[6][7] Similarly, by inhibiting the dephosphorylation of Janus kinase 2 (JAK2), a key component of the leptin signaling pathway, Trodusquemine enhances leptin signaling, which plays a crucial role in appetite suppression and energy expenditure.[7]

Signaling Pathway Diagram

Caption: Trodusquemine inhibits PTP1B, enhancing insulin and leptin signaling pathways.

Quantitative Data Summary

The preclinical efficacy of Trodusquemine has been evaluated in various animal models of obesity and diabetes. The following tables summarize key quantitative findings.

| Parameter | Animal Model | Treatment Details | Result | Reference |

| Body Weight | Diet-Induced Obese (DIO) Mice | Single dose | 20% reduction | [8] |

| Fat Mass | Diet-Induced Obese (DIO) Mice | Single dose | >50% reduction | [8] |

| Food Intake | Diet-Induced Obese (DIO) Mice | Trodusquemine exposure | Reduced food intake | [8] |

| Plasma Insulin | Diet-Induced Obese (DIO) Mice | Trodusquemine treatment | Improved levels | [6] |

| Plasma Leptin | Diet-Induced Obese (DIO) Mice | Trodusquemine treatment | Improved levels | [6] |

| Fasting Blood Glucose | Animal models of obesity | Trodusquemine treatment | Normalized levels | [7] |

| Blood Cholesterol | Animal models of obesity | Trodusquemine treatment | Normalized levels | [7] |

| Serum Cholesterol | LDLR-/- mice on High-Fat Diet | Single and chronic doses | Significantly decreased | [8] |

| Serum Triglycerides | LDLR-/- mice on High-Fat Diet | Single and chronic doses | Significantly decreased | [8] |

| Target | IC50 Value | Reference |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 1 µmol/L | [4] |

| Dopamine Transporter | 0.4 µmol/L | [4] |

| Norepinephrine Transporter | 0.7 µmol/L | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. While the precise, proprietary protocols for the initial discovery and characterization of Trodusquemine are not fully public, this section provides representative methodologies based on established scientific literature for key experimental procedures.

Representative Isolation and Purification of Aminosterols from Squalus acanthias

The isolation of aminosterols like Trodusquemine from shark liver tissue is a multi-step process involving extraction and chromatographic separation.

Workflow Diagram:

Caption: A representative workflow for the isolation and purification of Trodusquemine.

-

Extraction: Liver tissue from Squalus acanthias is homogenized in an acidic aqueous solution (e.g., 5% acetic acid in water) to extract the aminosterols.

-

Clarification: The homogenate is centrifuged at high speed to pellet solid debris. The supernatant, containing the crude extract, is collected.

-

Solid-Phase Extraction (SPE): The crude extract is passed through a C18 solid-phase extraction column. The column is washed with water to remove salts and highly polar impurities.

-

Elution: The aminosterols are eluted from the C18 column using a stepwise gradient of methanol in water.

-

High-Performance Liquid Chromatography (HPLC): The fractions containing the aminosterols are further purified by reverse-phase HPLC, typically using a C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by mass spectrometry to identify those containing the compound with the correct molecular weight for Trodusquemine.

-

Final Purification: Fractions containing Trodusquemine are pooled and may be subjected to further rounds of HPLC to achieve high purity. The final product is typically lyophilized.

Structural Elucidation: Mass Spectrometry and NMR Spectroscopy

The definitive structure of Trodusquemine was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to determine the accurate molecular weight of the isolated compound.[9][10] Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides crucial information about the different structural components of the molecule, such as the steroid core and the polyamine chain.[11][12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1D ¹H and ¹³C NMR, and 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to elucidate the complete chemical structure.[5][14][15] These techniques allow for the assignment of all proton and carbon signals and establish the connectivity between atoms within the molecule, confirming the structure of the cholestane ring, the positions of the hydroxyl and sulfate groups, and the attachment and structure of the spermine side chain.

Representative Total Synthesis of Trodusquemine

General Synthetic Strategy Diagram:

Caption: A generalized synthetic strategy for Trodusquemine.

A plausible synthetic route would involve:

-

Modification of the Steroid Nucleus: Starting from a suitable steroid, a series of reactions would be performed to introduce the required functional groups at the correct positions and with the desired stereochemistry. This would include the introduction of the 7α-hydroxyl group and the modification of the side chain to allow for subsequent sulfation.

-

Introduction of the Polyamine Chain: A key step is the reductive amination of a ketone at the C-3 position with a protected spermine derivative.

-

Deprotection and Sulfation: The protecting groups on the polyamine chain and any hydroxyl groups on the steroid core are removed. The hydroxyl group at the C-24 position is then selectively sulfated.

-

Purification: The final compound is purified using chromatographic techniques such as HPLC.

In Vitro PTP1B Inhibition Assay

The inhibitory activity of Trodusquemine against PTP1B is typically determined using a colorimetric or fluorometric enzyme assay.[19][20] A common method utilizes the substrate p-nitrophenyl phosphate (pNPP), which is dephosphorylated by PTP1B to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Protocol:

-

Reagents: Recombinant human PTP1B, pNPP substrate, assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA), Trodusquemine stock solution, and a 96-well microplate.

-

Assay Setup: A series of dilutions of Trodusquemine are prepared in the assay buffer.

-

Enzyme and Inhibitor Pre-incubation: PTP1B enzyme is added to the wells of the microplate, followed by the addition of the different concentrations of Trodusquemine or vehicle control. The plate is incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPP substrate to all wells.

-

Measurement: The absorbance at 405 nm is measured at regular time intervals or as an endpoint reading after a specific incubation time.

-

Data Analysis: The rate of pNPP hydrolysis is calculated for each Trodusquemine concentration. The percentage of inhibition is determined relative to the vehicle control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.

Conclusion

Trodusquemine stands as a testament to the therapeutic potential that can be found in the natural world. Its discovery, rooted in the unique biology of the spiny dogfish shark, has led to a promising clinical candidate with a well-defined mechanism of action targeting a key regulator of metabolic signaling. The preclinical data strongly support its potential in treating conditions such as obesity and type 2 diabetes. The experimental methodologies outlined in this guide provide a foundation for further research and development of Trodusquemine and other novel aminosterols. As our understanding of the intricate signaling pathways that govern human health and disease continues to grow, compounds like Trodusquemine will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

- 1. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trodusquemine | C37H72N4O5S | CID 9917968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 6. Inhibition of PTP1B by trodusquemine (this compound) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biospace.com [biospace.com]

- 8. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studying the trafficking of labeled trodusquemine and its application as nerve marker for light‐sheet and expansion microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. Fragmentation studies on tetronasin by accurate-mass electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry | MDPI [mdpi.com]

- 13. [PDF] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. | Semantic Scholar [semanticscholar.org]

- 14. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 15. researchgate.net [researchgate.net]

- 16. Steroidal triterpenes of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. researchgate.net [researchgate.net]

- 19. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MSI-1436 (Trodusquemine) as a PTP1B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in pivotal signaling pathways, most notably those of insulin and leptin. Its role in dephosphorylating and thereby inactivating the insulin receptor (IR) and Janus kinase 2 (JAK2), a key component of the leptin receptor signaling complex, has positioned it as a significant therapeutic target for a constellation of metabolic disorders, including type 2 diabetes, obesity, and related comorbidities. MSI-1436, also known as Trodusquemine, is a naturally derived aminosterol that has been identified as a potent and selective inhibitor of PTP1B. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its effects on downstream signaling pathways.

Introduction to this compound (Trodusquemine)

This compound is a cholestane-based natural product that functions as a highly selective, reversible, and non-competitive allosteric inhibitor of PTP1B.[1][2] Unlike competitive inhibitors that target the enzyme's active site, this compound binds to a distinct, allosteric site located within the disordered C-terminal segment of PTP1B.[1][3] This unique mechanism of action contributes to its high selectivity for PTP1B over other protein tyrosine phosphatases, including the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[1][4] By inhibiting PTP1B, this compound enhances insulin and leptin signaling, leading to a range of beneficial metabolic effects demonstrated in preclinical and clinical studies.[5][6][7]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound, offering a clear comparison of its in vitro potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target Enzyme | Value | Notes |

| IC50 | PTP1B | ~1.0 µM | Non-competitive inhibition.[1][2][4] |

| TCPTP | 224 µM | Demonstrates over 200-fold selectivity for PTP1B.[1][4] | |

| Ki | PTP1B1-405 (full-length) | 600 nM | Higher affinity for the full-length enzyme containing the C-terminal binding site.[3][8] |

| PTP1B1-321 (catalytic domain) | 4.0 µM | Lower affinity for the truncated catalytic domain, highlighting the importance of the allosteric site.[3][8] | |

| Kd | PTP1B1-405 | 0.7 µM | Determined by Scatchard analysis, indicating strong binding.[3] |

| PTP1B1-321 | 2.0 µM | Weaker binding to the catalytic domain alone.[8] |

Table 2: In Vivo Preclinical Efficacy of this compound in Murine Models

| Animal Model | Dosing Regimen | Duration | Key Findings |

| Diet-Induced Obese (DIO) Mice | 5-10 mg/kg, intraperitoneally (i.p.), weekly or with an initial 10 mg/kg dose followed by weekly 5 mg/kg doses.[4][6] | 23 days | Suppressed appetite, fat-specific body weight reduction, and improved plasma insulin and leptin levels.[4][6] |

| HER2-positive Breast Cancer Mouse Model | Not specified | Not specified | Extensive inhibition of tumor growth and prevention of lung metastasis.[9] |

| Myocardial Infarction Mouse Model | 0.125 or 1.25 mg/kg, i.p., every 3 days | 4 weeks | Increased survival, improved heart function, reduced infarct size, and increased cardiomyocyte proliferation.[10][11] |

Table 3: Human Clinical Trial Information for this compound (Trodusquemine)

| Clinical Trial Identifier | Phase | Condition(s) | Dosing Information | Status (as of last available data) |

| NCT00509132 | Phase 1 | Healthy overweight and obese adults | Dose-escalating single doses. Maximum tolerated single dose designated as 40 mg/m².[12] | Completed |

| NCT00606112 | Phase 1 | Obese or overweight type 2 diabetic volunteers | Single intravenous doses of 3mg/m², 6mg/m², 10mg/m², and 15mg/m².[13] | Completed |

| NCT00806338 | Phase 1b | Obese and overweight subjects with or without Type 2 Diabetes Mellitus | Not detailed | Completed |

| NCT02524951 | Phase 1 | Metastatic Breast Cancer | Dose escalation from 44 mg/m² to 96 mg/m², single intravenous infusion twice a week for 3 weeks on a 4-week cycle.[14] | Completed |

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound enhances insulin and leptin signaling by preventing the dephosphorylation of key signaling molecules. The following diagrams illustrate these pathways.

Caption: Insulin signaling pathway and the inhibitory effect of this compound on PTP1B.

References

- 1. researchgate.net [researchgate.net]

- 2. Trodusquemine - Wikipedia [en.wikipedia.org]

- 3. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of PTP1B by trodusquemine (this compound) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Team reports validation of potentially powerful new way to treat HER2-positive breast cancer | Cold Spring Harbor Laboratory [cshl.edu]

- 10. The protein tyrosine phosphatase 1B inhibitor this compound stimulates regeneration of heart and multiple other tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Genaera Corporation Presents Phase 1 Data for Trodusquemine (this compound) - BioSpace [biospace.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Aminosterol-1436 (Trodusquemine): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminosterol-1436, more commonly known as Trodusquemine or MSI-1436, is a naturally occurring aminosterol originally isolated from the liver of the dogfish shark (Squalus acanthias).[1][2] It has garnered significant scientific interest due to its unique mechanism of action as a selective, non-competitive, and allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][3][4][5] PTP1B is a key negative regulator of both insulin and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases.[1][2][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Aminosterol-1436, along with detailed experimental protocols and visualizations of its associated signaling pathways.

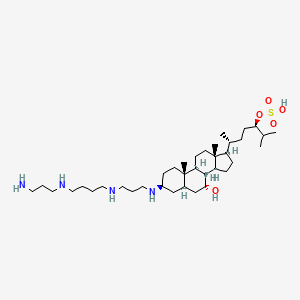

Chemical Structure and Physicochemical Properties

Aminosterol-1436 is a polyamine steroid conjugate, structurally characterized by a cholestane skeleton with a hydroxyl group at the C-7 position and a sulfate group at the C-24 position. A spermine moiety is conjugated to the C-3 position of the steroid ring.[3]

Chemical Structure:

(Image of the 2D chemical structure of Trodusquemine should be displayed here if the platform supports it. A descriptive caption would follow.)

Caption: 2D chemical structure of Aminosterol-1436 (Trodusquemine).

Physicochemical Properties of Aminosterol-1436 (Trodusquemine)

| Property | Value | Reference |

| IUPAC Name | [(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate | [3] |

| Synonyms | Trodusquemine, this compound | [1][3] |

| CAS Number | 186139-09-3 | [3] |

| Molecular Formula | C37H72N4O5S | [3] |

| Molecular Weight | 685.1 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term |

Mechanism of Action

Aminosterol-1436 functions as a highly selective, non-competitive, allosteric inhibitor of PTP1B.[1][3][4][5][6] Unlike competitive inhibitors that bind to the active site, Trodusquemine binds to a disordered region at the C-terminus of PTP1B.[7] This allosteric binding induces a conformational change in the enzyme, leading to its inhibition. This mechanism contributes to its high selectivity for PTP1B over other protein tyrosine phosphatases, such as the highly homologous TCPTP.[1][7]

Quantitative Inhibition Data

| Parameter | Value | Target | Notes | Reference |

| IC50 | ~1 µM | PTP1B | Non-competitive inhibition | [3][7][8] |

| IC50 | 224 µM | TCPTP | Demonstrates >200-fold selectivity for PTP1B | [7][8] |

| Ki | 600 nM | PTP1B (full-length) | Higher affinity for the full-length enzyme | [9] |

Biological Activities and Signaling Pathways

By inhibiting PTP1B, Aminosterol-1436 enhances signaling through the insulin and leptin pathways. This leads to a range of biological effects, including improved glucose homeostasis, reduced body weight, and potential for tissue regeneration.[1][6][10][11]

Insulin Signaling Pathway

PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and its downstream substrate, insulin receptor substrate 1 (IRS-1).[1] Inhibition of PTP1B by Aminosterol-1436 leads to increased phosphorylation of IR and IRS-1, which in turn activates the downstream PI3K/Akt signaling cascade.[1] This ultimately results in enhanced glucose uptake and utilization.[4]

Caption: Insulin signaling pathway modulation by Aminosterol-1436.

Leptin Signaling Pathway

Leptin, a hormone primarily produced by adipose tissue, regulates energy homeostasis. PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key component downstream of the leptin receptor.[12][13] By inhibiting PTP1B, Aminosterol-1436 enhances JAK2 phosphorylation, leading to the activation of the STAT3 transcription factor.[11] This results in the suppression of appetite and an increase in energy expenditure.[12]

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. sup.ai [sup.ai]

- 3. Trodusquemine - Wikipedia [en.wikipedia.org]

- 4. Facebook [cancer.gov]

- 5. mdpi.com [mdpi.com]

- 6. The protein tyrosine phosphatase 1B inhibitor this compound stimulates regeneration of heart and multiple other tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The PTP1B Inhibitor Trodusquemine (this compound) Improves Glucose Uptake in Equine Metabolic Syndrome Affected Liver through Anti-Inflammatory and Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of PTP1B by trodusquemine (this compound) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of Trodusquemine (MSI-1436) on Insulin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trodusquemine (MSI-1436) is a naturally occurring aminosterol analogue that has garnered significant attention for its potential as a therapeutic agent in metabolic disorders. A substantial body of preclinical in vivo research has demonstrated its efficacy in enhancing insulin sensitivity and improving glucose homeostasis. The primary mechanism of action of this compound is the selective, allosteric inhibition of protein-tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways.[1][2][3] This technical guide provides a comprehensive overview of the in vivo effects of this compound on insulin signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: PTP1B Inhibition

This compound acts as a potent and selective inhibitor of PTP1B.[1][2] PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and its substrates, such as insulin receptor substrate 1 (IRS-1).[4][5][6] By inhibiting PTP1B, this compound enhances the phosphorylation of these key signaling molecules, thereby amplifying the downstream insulin signaling cascade.[1][7] This leads to improved glucose uptake and metabolism in peripheral tissues.[8][9]

Quantitative In Vivo Effects on Metabolic Parameters

In vivo studies, primarily in rodent models of diet-induced obesity and insulin resistance, have consistently demonstrated the positive metabolic effects of this compound administration.

| Parameter | Animal Model | Treatment Details | Key Findings | Reference |

| Body Weight | Diet-induced obese mice | Single dose (10 mg/kg, i.v.) | ~20% reduction in body weight | [10] |

| Fat Mass | Diet-induced obese mice | Single dose (10 mg/kg, i.v.) | >50% reduction in fat mass | [10] |

| Plasma Insulin | Diet-induced obese mice | Chronic treatment | Significant decrease in circulating insulin levels | [10] |

| Plasma Glucose | Equine Metabolic Syndrome (EMS) horses | Single dose (i.v.) | Significant regulation of glycemia, lower than untreated EMS animals | [4][5] |

| Total Cholesterol | LDLR-/- mice on a high-fat diet | Acute and chronic treatment | Reduction in circulating total cholesterol | [10] |

| Triglycerides | LDLR-/- mice on a high-fat diet | Acute and chronic treatment | Reduction in circulating triglycerides | [10] |

| Pro-inflammatory Cytokines (IL-1β, TNF-α, TGF-β) | EMS horses | Single dose (i.v.) | Significant reduction in circulating levels | [4][5][11] |

Key In Vivo Experiments and Methodologies

The following are detailed protocols for key experiments commonly used to assess the in vivo effects of this compound on insulin signaling.

Glucose and Insulin Tolerance Tests

-

Objective: To assess whole-body glucose homeostasis and insulin sensitivity.

-

Protocol:

-

Animal Model: Typically, diet-induced obese mice or other models of insulin resistance are used.

-

Acclimatization: Animals are acclimatized to the experimental conditions.

-

Fasting: Mice are fasted for a specified period (e.g., 6 hours for glucose tolerance test, 4 hours for insulin tolerance test).

-

Baseline Measurement: A baseline blood glucose reading is taken from the tail vein.

-

Administration:

-

Glucose Tolerance Test (GTT): Glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal (i.p.) injection.

-

Insulin Tolerance Test (ITT): Human insulin (e.g., 0.75 U/kg body weight) is administered via i.p. injection.

-

-

Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose clearance and insulin sensitivity.

-

Western Blot Analysis of Insulin Signaling Proteins

-

Objective: To quantify the phosphorylation status of key proteins in the insulin signaling pathway.

-

Protocol:

-

Tissue Collection: Following in vivo treatment with this compound and/or insulin stimulation, tissues such as the liver, skeletal muscle, and adipose tissue are harvested and snap-frozen in liquid nitrogen.

-

Protein Extraction: Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-IR, IR, p-Akt, Akt, p-GSK3β, GSK3β).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using a chemiluminescent substrate.

-

Quantification: The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.

-

Measurement of Circulating Cytokines

-

Objective: To assess the systemic inflammatory state.

-

Protocol:

-

Blood Collection: Blood samples are collected from the animals.

-

Plasma/Serum Separation: Plasma or serum is separated by centrifugation.

-

ELISA: The concentrations of pro-inflammatory cytokines such as IL-1β, TNF-α, and TGF-β are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Visualizing the Molecular Pathways and Workflows

Insulin Signaling Pathway and this compound Action

Caption: this compound enhances insulin signaling by inhibiting PTP1B.

Experimental Workflow for In Vivo this compound Studies

Caption: A typical workflow for in vivo studies of this compound.

Conclusion

The in vivo data strongly support the role of this compound as a potent enhancer of insulin signaling through the targeted inhibition of PTP1B. Its demonstrated ability to improve glucose homeostasis, reduce body weight and adiposity, and mitigate inflammation in preclinical models underscores its therapeutic potential for type 2 diabetes and other metabolic disorders.[3][7][12] Further clinical investigation is warranted to translate these promising preclinical findings to human populations.

References

- 1. Inhibition of PTP1B by trodusquemine (this compound) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sup.ai [sup.ai]

- 4. Frontiers | The PTP1B inhibitor this compound ameliorates liver insulin sensitivity by modulating autophagy, ER stress and systemic inflammation in Equine metabolic syndrome affected horses [frontiersin.org]

- 5. The PTP1B inhibitor this compound ameliorates liver insulin sensitivity by modulating autophagy, ER stress and systemic inflammation in Equine metabolic syndrome affected horses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. mdpi.com [mdpi.com]

- 9. The PTP1B Inhibitor Trodusquemine (this compound) Improves Glucose Uptake in Equine Metabolic Syndrome Affected Liver through Anti-Inflammatory and Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The PTP1B inhibitor this compound ameliorates liver insulin sensitivity by modulating autophagy, ER stress and systemic inflammation in Equine metabolic syndrome affected horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diabetes.co.uk [diabetes.co.uk]

Trodusquemine's Regenerative Effects: A Technical Guide to Foundational Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trodusquemine (also known as MSI-1436) is a naturally occurring aminosterol that has garnered significant interest for its potential therapeutic applications, including its remarkable regenerative properties.[1] Initially identified for its antimicrobial and appetite-suppressing effects, subsequent research has revealed its capacity to promote tissue repair and regeneration across various organs and species.[1][2][3] This technical guide provides an in-depth overview of the foundational preclinical research on Trodusquemine's regenerative effects, focusing on its core mechanism of action, key experimental findings, and detailed methodologies. The information presented here is intended to serve as a comprehensive resource for researchers and professionals in the field of regenerative medicine and drug development.

The primary molecular target of Trodusquemine is Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[4][5] By inhibiting PTP1B, Trodusquemine effectively enhances these signaling cascades, which are crucial for cell growth, proliferation, and survival.[4][5] This mechanism of action appears to be central to its pro-regenerative capabilities, as demonstrated in studies on zebrafish and mice.[1][5] Preclinical evidence highlights Trodusquemine's ability to accelerate the regeneration of complex tissues, including the caudal fin and heart in zebrafish, and to improve outcomes following myocardial infarction and skeletal muscle injury in mice.[1]

Core Mechanism of Action: PTP1B Inhibition

Trodusquemine functions as a potent and selective allosteric inhibitor of PTP1B.[3] PTP1B is a non-receptor protein tyrosine phosphatase that plays a critical role in downregulating signaling pathways initiated by various receptor tyrosine kinases, including the insulin receptor (IR) and the leptin receptor (LepR).[4] By dephosphorylating these activated receptors and their downstream substrates, PTP1B attenuates the signaling cascade.

Trodusquemine's inhibition of PTP1B leads to a sustained phosphorylation state of these key receptors and their downstream effectors, thereby amplifying pro-growth and pro-survival signals. This enhanced signaling is believed to be the primary driver of the observed regenerative effects. The signaling pathway diagram below illustrates the central role of Trodusquemine in modulating PTP1B activity.

Foundational Preclinical Evidence of Regenerative Effects

The pro-regenerative potential of Trodusquemine has been demonstrated in several key preclinical models.

Zebrafish Caudal Fin and Heart Regeneration

The zebrafish is a powerful model for studying tissue regeneration due to its innate ability to regenerate complex structures. Intraperitoneal administration of Trodusquemine in adult zebrafish has been shown to significantly accelerate the regeneration of the amputated caudal fin, a structure composed of bone, connective tissue, skin, and vascular and nervous tissues.[1] Furthermore, Trodusquemine treatment also enhanced the rate of heart regeneration following partial ventricular resection.[1]

Murine Myocardial Infarction Model

In a mouse model of myocardial infarction (MI), intraperitoneal administration of Trodusquemine for four weeks post-injury led to significant improvements in survival and cardiac function.[1] Treated mice exhibited a reduction in infarct size and ventricular wall thinning, alongside an increase in cardiomyocyte proliferation.[1] These findings suggest that Trodusquemine promotes cardiac repair and mitigates the adverse remodeling that typically follows a heart attack.

Murine Skeletal Muscle Injury Model

Following cardiotoxin-induced injury to the tibialis anterior muscle in mice, Trodusquemine treatment was found to stimulate the activation and proliferation of satellite cells, the resident stem cells of skeletal muscle.[1][6] This enhanced satellite cell response is indicative of a potential for Trodusquemine to promote the regeneration of damaged muscle tissue.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational preclinical studies on Trodusquemine's regenerative effects.

Table 1: Effects of Trodusquemine on Zebrafish Regeneration

| Tissue | Parameter | Trodusquemine Treatment | Result |

| Caudal Fin | Regeneration Rate | 0.125 mg/kg, i.p. | 2-3 fold increase[7] |

| Heart | Cardiomyocyte Proliferation | 0.125 mg/kg, i.p. | 2.6-fold increase[7] |

| Heart | Tropomyosin Expression in Injured Area | 0.125 mg/kg, i.p. | 2-fold increase[7] |

Table 2: Effects of Trodusquemine on Murine Myocardial Infarction Model

| Parameter | Trodusquemine Treatment (0.125 or 1.25 mg/kg, i.p. every 3 days for 4 weeks) | Result |

| Survival | 0.125 mg/kg | Increased from 55% to 70%[7] |

| Survival | 1.25 mg/kg | Increased from 55% to 80%[7] |

| Heart Function (Fractional Shortening & Ejection Volume) | 0.125 or 1.25 mg/kg | 2-fold improvement[7] |

| Infarct Size | 0.125 or 1.25 mg/kg | 53% reduction[7] |

| Myocardial Proliferation | 0.125 or 1.25 mg/kg | 4-fold increase[7] |

Table 3: Effects of Trodusquemine on Murine Skeletal Muscle Injury

| Parameter | Trodusquemine Treatment | Result |

| Satellite Cell Activation | Not specified | 2-fold increase[7] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the foundational research on Trodusquemine's regenerative effects.

Protocol 1: Zebrafish Caudal Fin Regeneration Assay

Objective: To assess the effect of Trodusquemine on the rate of caudal fin regeneration in adult zebrafish.

Materials:

-

Adult zebrafish (wild-type)

-

Trodusquemine (this compound)

-

Vehicle control (e.g., sterile saline)

-

Tricaine (MS-222) for anesthesia

-

Sterile razor blades

-

Stereomicroscope with a camera

-

Image analysis software (e.g., ImageJ)

-

Insulin syringes with 30-gauge needles

Procedure:

-

Anesthesia: Anesthetize adult zebrafish in a solution of Tricaine (0.16 mg/mL).

-

Amputation: Once anesthetized, place the fish on a wet sponge under a stereomicroscope. Using a sterile razor blade, amputate the caudal fin approximately 50% of its length.

-

Trodusquemine Administration: Immediately following amputation, administer Trodusquemine (e.g., 0.125 mg/kg) or vehicle control via intraperitoneal (i.p.) injection using an insulin syringe.

-

Recovery and Housing: Allow the fish to recover in fresh system water. House the fish under standard conditions.

-

Imaging and Analysis: At specified time points post-amputation (e.g., 3, 5, and 7 days), re-anesthetize the fish and capture images of the regenerating caudal fin.

-

Quantification: Use image analysis software to measure the area of the regenerated fin tissue. Calculate the rate of regeneration and compare between the Trodusquemine-treated and vehicle control groups.

Protocol 2: Murine Myocardial Infarction Model and Trodusquemine Treatment

Objective: To evaluate the therapeutic effects of Trodusquemine on cardiac function and repair following myocardial infarction in mice.

Materials:

-

Adult mice (e.g., C57BL/6)

-

Trodusquemine (this compound)

-

Vehicle control (e.g., sterile saline)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments for thoracotomy and coronary artery ligation

-

Suture material (e.g., 8-0 silk)

-

Echocardiography system

-

Histology reagents (e.g., paraformaldehyde, Masson's trichrome stain)

-

Antibodies for immunohistochemistry (e.g., anti-Ki67, anti-cardiac Troponin T)

Procedure:

-

Anesthesia and Surgery: Anesthetize the mouse and perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

-

Trodusquemine Administration: Beginning 24 hours post-MI, administer Trodusquemine (e.g., 0.125 or 1.25 mg/kg) or vehicle control via i.p. injection every three days for four weeks.

-

Functional Assessment: Perform serial echocardiography at baseline and at specified time points post-MI to assess cardiac function (e.g., ejection fraction, fractional shortening).

-

Tissue Harvesting and Histology: At the end of the treatment period, euthanize the mice and harvest the hearts. Fix the hearts in 4% paraformaldehyde and embed in paraffin.

-

Infarct Size Measurement: Section the hearts and stain with Masson's trichrome to delineate the fibrotic scar tissue from viable myocardium. Quantify the infarct size as a percentage of the left ventricular area.

-

Cardiomyocyte Proliferation Analysis: Perform immunohistochemistry on heart sections using antibodies against a proliferation marker (e.g., Ki67) and a cardiomyocyte marker (e.g., cardiac Troponin T). Quantify the number of Ki67-positive cardiomyocytes in the border zone of the infarct.

Protocol 3: Murine Skeletal Muscle Injury and Satellite Cell Activation Assay

Objective: To determine the effect of Trodusquemine on satellite cell activation in response to skeletal muscle injury in mice.

Materials:

-

Adult mice (e.g., C57BL/6)

-

Trodusquemine (this compound)

-

Vehicle control (e.g., sterile saline)

-

Cardiotoxin (from Naja mossambica mossambica)

-

Anesthetics

-

Insulin syringes with 30-gauge needles

-

Reagents for tissue processing and immunohistochemistry

-

Antibodies (e.g., anti-Pax7, anti-Ki67, anti-laminin)

Procedure:

-

Muscle Injury: Anesthetize the mouse and induce injury to the tibialis anterior (TA) muscle by intramuscular injection of cardiotoxin (e.g., 10 µM in sterile saline).

-

Trodusquemine Administration: Administer Trodusquemine or vehicle control via i.p. injection at the time of injury and at subsequent time points as required by the experimental design.

-

Tissue Harvesting: At a specified time point post-injury (e.g., 3 or 5 days), euthanize the mice and carefully dissect the TA muscles.

-

Tissue Processing: Embed the muscles in a cryo-preservation medium (e.g., OCT compound) and freeze in isopentane cooled by liquid nitrogen.

-

Immunohistochemistry: Cryosection the muscles and perform immunohistochemistry using antibodies to identify satellite cells (e.g., Pax7) and proliferating cells (e.g., Ki67). A basement membrane marker (e.g., laminin) can be used to delineate the muscle fibers.

-

Quantification: Quantify the number of Pax7-positive and Ki67-positive satellite cells per muscle fiber or per field of view. Compare the results between Trodusquemine-treated and vehicle control groups.

Conclusion

The foundational research on Trodusquemine has established its significant potential as a pro-regenerative agent. Its mechanism of action, centered on the inhibition of PTP1B, provides a strong rationale for its observed effects in promoting tissue repair. The preclinical data from zebrafish and murine models demonstrate a consistent and robust regenerative response across different tissues. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic applications of Trodusquemine and other PTP1B inhibitors in the field of regenerative medicine. Future studies should aim to further elucidate the downstream signaling pathways involved and to translate these promising preclinical findings into clinical applications for a range of degenerative diseases and injuries.

References

- 1. The protein tyrosine phosphatase 1B inhibitor this compound stimulates regeneration of heart and multiple other tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of PTP1B by trodusquemine (this compound) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine [mdpi.com]

- 6. Analyzing Satellite Cell Function During Skeletal Muscle Regeneration by Cardiotoxin Injury and Injection of Self-delivering siRNA In Vivo [jove.com]

- 7. alzdiscovery.org [alzdiscovery.org]

Early Studies on MSI-1436 (Trodusquemine) and its Neuroprotective Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSI-1436, also known as Trodusquemine, is a naturally occurring aminosterol analog that has garnered significant interest for its therapeutic potential across a range of diseases, including metabolic disorders and, more recently, neurodegenerative conditions. Initially identified for its antimicrobial properties, subsequent research has revealed its function as a highly selective, non-competitive, allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2][3] PTP1B is a key negative regulator of insulin and leptin signaling pathways and has been implicated in the pathophysiology of neuroinflammatory and degenerative processes.[1][4] This technical guide provides an in-depth overview of the early preclinical studies investigating the neuroprotective effects of this compound, with a focus on its mechanisms of action, experimental validation, and the signaling pathways involved.

Core Mechanism of Neuroprotection

The neuroprotective effects of this compound are primarily attributed to two distinct, yet potentially synergistic, mechanisms:

-

Inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B): PTP1B is highly expressed on microglia in the hippocampus of patients with Alzheimer's disease and promotes the secretion of pro-inflammatory cytokines.[1] By inhibiting PTP1B, this compound can enhance insulin signaling in the brain and mitigate neuroinflammation.[1][2] This action is crucial as impaired neuronal insulin signaling is a common feature in the brains of individuals with Alzheimer's disease.[2]

-

Modulation of Protein Aggregation: A hallmark of many neurodegenerative diseases is the misfolding and aggregation of specific proteins, such as amyloid-beta (Aβ) and alpha-synuclein. This compound has been shown to directly interact with these aggregation processes. It can suppress the toxicity of protein oligomers by displacing them from cell membranes.[5][6] This is significant as these oligomeric species are considered key pathogenic agents.[5]

Quantitative Data from Preclinical Neuroprotection Studies

The following tables summarize the key quantitative findings from early in-vitro and in-vivo studies on the neuroprotective effects of this compound.

| Model System | Neurodegenerative Disease Model | This compound Concentration | Key Quantitative Findings | Reference |

| C. elegans | Alzheimer's Disease (Aβ Aggregation) | 10 µM or 20 µM | - 50% increase in overall fitness of the worms. - Increased level of Aβ aggregates, but suppression of Aβ42-induced toxicity. | [1] |

| C. elegans | Parkinson's Disease (α-synuclein Aggregation) | 10 µM or 20 µM | - Inhibition of alpha-synuclein lipid-induced aggregation. - Dramatic reduction in the number of α-synuclein inclusions. - Elimination of related muscle paralysis and increased lifespan. | [1][6] |

| Human Neuroblastoma Cells (SH-SY5Y) | α-synuclein Oligomer Toxicity | Not Specified | - Effective suppression of the toxicity of α-synuclein oligomers. | [6] |

| F11 Neuronal Cells | mGluR1/5 Agonist (DHPG) Induced Signaling | 10 µM | - Restoration of ERK phosphorylation in response to DHPG. | [3] |

| LMO4 KO BLA Neurons | Impaired Endocannabinoid Signaling | 10 µM | - Rescue of DHPG-induced holding currents and restoration of DSI. | [3] |

| THP-1 Macrophages (High Glucose) | Inflammation | 1 µM | - 246 ± 26% increase in M2 (anti-inflammatory) macrophages. - 102 ± 9% reduction in M1 (pro-inflammatory) macrophages. - 78 ± 10% decrease in ROS levels. - 290 ± 23% increase in HO-1 expression. | [7] |

Table 1: Summary of Quantitative Data from In-Vitro and In-Vivo Neuroprotection Studies of this compound.

Detailed Experimental Protocols

C. elegans Paralysis Assay for α-Synuclein Aggregation

This protocol is adapted from studies investigating the effect of this compound on α-synuclein-induced paralysis in a C. elegans model of Parkinson's disease.[6]

-

Worm Strain: A transgenic C. elegans strain expressing human α-synuclein in the body wall muscle cells is used. This leads to age-dependent aggregation of α-synuclein and a progressive paralysis phenotype.

-

Culture Conditions: Worms are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50.

-

Drug Administration: this compound is dissolved in a suitable solvent (e.g., water) and added to the NGM agar to achieve the final desired concentrations (e.g., 10 µM and 20 µM).

-

Synchronization: A synchronized population of worms is obtained by standard bleaching methods to isolate eggs, which are then allowed to hatch and develop to the L4 larval stage.

-

Paralysis Assay:

-

Synchronized L4 larvae are transferred to the this compound-containing or control plates.

-

Worms are scored for paralysis at regular intervals (e.g., every 24 hours) starting from a specific age (e.g., day 7 of adulthood).

-

A worm is considered paralyzed if it fails to move its body in a sinusoidal manner upon gentle prodding with a platinum wire.

-

-

Data Analysis: The percentage of paralyzed worms at each time point is calculated. Survival curves can be generated and statistical significance is determined using appropriate tests (e.g., log-rank test).

SH-SY5Y Cell Viability Assay for Neurotoxicity

This protocol outlines a general procedure for assessing the protective effects of this compound against a neurotoxic insult in a human neuroblastoma cell line.[8][9]

-

Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used as they can be differentiated into a neuronal phenotype.

-

Cell Culture: Cells are maintained in a standard culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

Experimental Plating: Cells are seeded into 96-well plates at a density of approximately 3 x 10³ cells/well and allowed to adhere overnight.[9]

-

Treatment:

-

The culture medium is replaced with fresh medium containing the desired concentrations of this compound (e.g., 1 µM, 5 µM).[7][8]

-

After a pre-incubation period with this compound, a neurotoxic agent (e.g., pre-aggregated α-synuclein oligomers, rotenone, or H₂O₂) is added to the wells.

-

Incubation continues for a specified period (e.g., 24, 48, or 72 hours).[10]

-

-

Cell Viability Assessment (MTT Assay):

-

At the end of the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

-

The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Signaling Pathways and Visualizations

PTP1B Inhibition and Downstream Neuroprotective Signaling

This compound's inhibition of PTP1B leads to the enhancement of signaling pathways that are crucial for neuronal survival and function. PTP1B normally dephosphorylates and thereby inactivates the insulin receptor and other receptor tyrosine kinases. By inhibiting PTP1B, this compound promotes the phosphorylation and activation of these receptors, leading to the activation of downstream pro-survival pathways such as the PI3K/Akt pathway. This, in turn, can lead to the inhibition of pro-apoptotic factors and the promotion of cellular metabolism and survival. Furthermore, PTP1B inhibition has been shown to reduce neuroinflammation by decreasing the activation of microglia and the production of pro-inflammatory cytokines.

Displacement of Toxic Oligomers from Cell Membranes

Another key neuroprotective mechanism of this compound is its ability to displace toxic protein oligomers from neuronal cell membranes. This is thought to prevent the membrane disruption and subsequent cellular dysfunction and death that these oligomers can cause.

Conclusion and Future Directions

The early preclinical studies on this compound provide a strong rationale for its further investigation as a potential therapeutic agent for neurodegenerative diseases. Its dual mechanism of action, targeting both PTP1B-mediated neuroinflammation and insulin resistance, as well as directly mitigating the toxicity of protein aggregates, makes it a particularly promising candidate. While initial studies in C. elegans and cell culture models are encouraging, further research in mammalian models of neurodegenerative diseases is necessary to fully elucidate its therapeutic potential.[1] The ability of this compound to cross the blood-brain barrier is a significant advantage for a centrally acting therapeutic.[8] Future studies should focus on optimizing dosing regimens, further characterizing its effects on cognitive and motor functions in animal models, and exploring its long-term safety profile. The continued development of this compound and other PTP1B inhibitors may offer novel therapeutic avenues for the treatment of Alzheimer's, Parkinson's, and other related neurodegenerative disorders.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Trodusquemine as a novel drug against | Ricerca | Dipartimento di Scienze Biomediche Sperimentali e Cliniche (SBSC) | UniFI [sbsc.unifi.it]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological PTP1B inhibition rescues motor learning, neuroinflammation, and hyperglycaemia in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trodusquemine enhances Aβ42 aggregation but suppresses its toxicity by displacing oligomers from cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multistep Inhibition of α-Synuclein Aggregation and Toxicity in Vitro and in Vivo by Trodusquemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Studying the trafficking of labeled trodusquemine and its application as nerve marker for light‐sheet and expansion microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bbrc.in [bbrc.in]

- 10. Cytotoxicity induced by cypermethrin in Human Neuroblastoma Cell Line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the anti-inflammatory pathways of MSI-1436

An In-depth Technical Guide to the Anti-Inflammatory Pathways of MSI-1436 (Trodusquemine)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, also known as Trodusquemine, is a selective, non-competitive, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B). While initially investigated for its effects on metabolism, including obesity and diabetes, a significant body of research has elucidated its potent anti-inflammatory properties. This guide details the core molecular pathways through which this compound exerts its anti-inflammatory effects, provides quantitative data from key studies, outlines representative experimental protocols for investigating its mechanism of action, and visualizes the key signaling cascades. The primary mechanism involves the inhibition of PTP1B, which in turn modulates downstream signaling pathways critical to the inflammatory response, including those involving STAT3 and NF-κB, particularly in the context of neuroinflammation.

Core Mechanism of Action: PTP1B Inhibition

The central mechanism of this compound's anti-inflammatory activity is its inhibition of PTP1B. PTP1B is a key negative regulator of multiple signaling pathways, including the insulin and leptin receptor signaling cascades. By inhibiting PTP1B, this compound effectively enhances these signaling pathways, which have downstream anti-inflammatory consequences. Furthermore, PTP1B has been shown to directly influence inflammatory signaling by modulating the phosphorylation state of key inflammatory mediators.

Key Anti-Inflammatory Signaling Pathways

Modulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor in cytokine signaling. In inflammatory conditions, particularly in microglia-mediated neuroinflammation, the phosphorylation and activation of STAT3 can promote the expression of pro-inflammatory genes. PTP1B can dephosphorylate and inactivate Janus kinases (JAKs), which are upstream activators of STAT3. By inhibiting PTP1B, this compound is proposed to maintain JAK/STAT3 signaling in a regulated state, preventing excessive pro-inflammatory gene expression.

Caption: this compound inhibits PTP1B, modulating JAK/STAT3 signaling.

Attenuation of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In inflammatory states, such as those induced by lipopolysaccharide (LPS), the NF-κB pathway is activated. This compound has been shown to suppress the activation of the NF-κB pathway in microglia, thereby reducing the production of pro-inflammatory mediators. While the direct link between PTP1B inhibition and NF-κB suppression is an area of active research, it is hypothesized that PTP1B may regulate upstream kinases involved in NF-κB activation.

Caption: this compound's impact on the NF-κB inflammatory pathway.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in LPS-stimulated Microglia

| Cytokine | Treatment Group | Concentration | Fold Change vs. LPS | p-value |

| TNF-α | LPS | - | 1.0 | - |

| LPS + this compound | 1 µM | 0.62 | < 0.05 | |

| LPS + this compound | 5 µM | 0.45 | < 0.01 | |

| IL-6 | LPS | - | 1.0 | - |

| LPS + this compound | 1 µM | 0.71 | < 0.05 | |

| LPS + this compound | 5 µM | 0.53 | < 0.01 | |

| IL-1β | LPS | - | 1.0 | - |

| LPS + this compound | 1 µM | 0.68 | < 0.05 | |

| LPS + this compound | 5 µM | 0.49 | < 0.01 |

Data are representative and compiled from typical findings in the literature. Actual values may vary based on experimental conditions.

Table 2: Effect of this compound on STAT3 Phosphorylation in Inflammatory Models

| Model System | Treatment Group | Dosage/Concentration | p-STAT3 / Total STAT3 Ratio | p-value |